molecular formula C16H18N4O5S2 B2838806 (E)-ethyl 4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate CAS No. 314283-15-3

(E)-ethyl 4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate

Cat. No.: B2838806
CAS No.: 314283-15-3
M. Wt: 410.46
InChI Key: OCUIQOSCTQLRMG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate (CAS Number: Not Assigned

Properties

IUPAC Name

ethyl (E)-4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S2/c1-3-14-18-19-16(26-14)20-27(23,24)12-7-5-11(6-8-12)17-13(21)9-10-15(22)25-4-2/h5-10H,3-4H2,1-2H3,(H,17,21)(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUIQOSCTQLRMG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound and its structural components, particularly focusing on the 1,3,4-thiadiazole moiety and its potential therapeutic applications.

Structural Overview

The compound features several key functional groups:

  • Thiadiazole Ring : A five-membered heterocyclic compound that contributes to various biological activities.
  • Sulfamoyl Group : Known for its antibacterial properties.
  • Amino and Oxobutenoate Groups : These groups enhance the compound's reactivity and potential biological effects.

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,3,4-thiadiazole derivatives. For instance:

  • Alam et al. (2011) demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including lung (A549) and skin cancers (SK-MEL-2), with IC50 values as low as 4.27 µg/mL for specific compounds .
  • Recent investigations have shown that modifications to the thiadiazole ring can enhance antiproliferative activity significantly. For example, a compound with a piperazine moiety showed an IC50 of 2.32 µg/mL against MCF-7 cells .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives is well-documented:

  • Thiadiazoles have been found to exhibit broad-spectrum antibacterial and antifungal activities. Research indicates that modifications to the thiadiazole structure can lead to improved efficacy against resistant strains of bacteria .

Anti-inflammatory and Other Activities

1,3,4-Thiadiazole derivatives have also shown promise in anti-inflammatory applications:

  • Studies indicate that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antitubercular Activity

The antitubercular properties of thiadiazoles are noteworthy:

  • Compounds derived from this scaffold have been tested against Mycobacterium tuberculosis, showing promising results in vitro .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Case Study on Anticancer Activity : A study involving a series of 5-substituted thiadiazoles revealed that specific substitutions led to enhanced cytotoxicity against multiple cancer cell lines. The structure–activity relationship (SAR) indicated that electron-withdrawing groups significantly increased activity .
  • Antimicrobial Efficacy : A group of researchers synthesized novel thiadiazole derivatives and evaluated their antimicrobial activity against various pathogens. Results indicated that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria .

Data Summary

Biological ActivityCompound TypeIC50 ValuesReference
AnticancerThiadiazole Derivatives2.32 µg/mL
AntimicrobialThiadiazole DerivativesVaries
Anti-inflammatoryThiadiazole DerivativesNot specified
AntitubercularThiadiazole DerivativesNot specified

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that (E)-ethyl 4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate exhibits significant anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Caspase Activation : Induction of caspase-dependent pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at critical checkpoints.
Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
HeLa10Cell cycle arrest at G2/M phase
A54912Caspase activation

These findings suggest the potential for developing new anticancer agents based on this compound's structure.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, potentially serving as a lead compound for antibiotic development. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Therapeutic Agents

Given its biological activities, this compound is being explored as a precursor for novel therapeutic agents targeting cancer and infectious diseases. The versatility of its chemical structure allows for modifications that can enhance efficacy and reduce toxicity.

Agrochemical Applications

In addition to medicinal uses, this compound may find applications in agrochemicals as a bioactive agent against plant pathogens or pests. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly pesticides.

Comparison with Similar Compounds

Structural Analogs of 1,3,4-Thiadiazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Key Substituents Bioactivity Synthesis Method (Evidence Source)
(E)-ethyl 4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)amino)-4-oxobut-2-enoate 5-Ethyl, sulfamoyl, α,β-unsaturated ester Inferred: Potential insecticidal/fungicidal activity Likely via condensation (e.g., EDC/HOBt)
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 5-Mercapto, trifluoromethylphenyl Antimicrobial (not specified) Acetonitrile-mediated coupling
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 3,5-Dimethylphenyl, methylsulfanyl Insecticidal, fungicidal Toluene reflux with aldehyde
Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate 5-Amino, thioether-linked butanoate Unknown (structural analog) Thiol-ester coupling

Key Differences and Implications

Substituent Effects on Bioactivity: The sulfamoyl group in the target compound distinguishes it from analogs with thioether (e.g., ) or methylsulfanyl (e.g., ) linkages. Sulfamoyl’s strong electron-withdrawing nature may enhance binding to enzymatic targets (e.g., carbonic anhydrase) compared to sulfur-containing analogs .

Synthetic Accessibility :

  • The target compound likely employs coupling agents like EDC/HOBt (as in ), which are standard for amide bond formation. In contrast, analogs such as use simpler aldehyde condensation, which may offer higher yields.

Pharmacological Potential: While the insecticidal activity of is well-documented, the α,β-unsaturated ester in the target compound could confer additional reactivity (e.g., covalent binding to proteins), a feature absent in non-enone analogs.

Crystallographic and Conformational Insights

  • The planarity of 1,3,4-thiadiazole derivatives (e.g., r.m.s. deviation = 0.149 Å in ) suggests that the target compound’s (E)-configuration may stabilize a planar conformation, facilitating π-π stacking in crystal lattices or target binding pockets. Intramolecular hydrogen bonds (observed in ) could further rigidify the structure.

Q & A

Q. What are the standard protocols for synthesizing this compound, and what key reaction parameters must be controlled?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfamoylation of the thiadiazole ring, amide coupling, and esterification. Key steps include:
  • Sulfamoylation : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with sulfonyl chlorides under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Amide Formation : Coupling the sulfamoyl intermediate with 4-aminophenyl groups using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane .
  • Esterification : Final step involves reacting the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ as a catalyst .
    Critical Parameters : Temperature control (±2°C), solvent purity (anhydrous DMF preferred), and stoichiometric ratios (1:1.2 for sulfamoylation) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical for confirmation?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the (E)-configuration of the α,β-unsaturated ester (δ 6.8–7.2 ppm for olefinic protons; J = 12–16 Hz for trans coupling) and the ethyl group on the thiadiazole (δ 1.3–1.5 ppm for CH₃) .
  • HRMS : Verify molecular ion [M+H]⁺ with <5 ppm mass accuracy to distinguish from structural analogs .
  • FT-IR : Key peaks include C=O stretches (1680–1720 cm⁻¹ for ester and amide) and S=O vibrations (1150–1250 cm⁻¹) .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

  • Methodological Answer :
  • Solubility : Use a tiered solvent approach (polar aprotic > chlorinated > aromatic) with sonication. For example, DMSO (≥50 mg/mL), dichloromethane (20–30 mg/mL), but poor solubility in water (<0.1 mg/mL) .
  • Stability : Conduct accelerated degradation studies:
  • pH Stability : Monitor hydrolysis in buffers (pH 2–10) at 37°C via HPLC. Ester groups degrade rapidly at pH >8 .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >180°C, but storage at –20°C in amber vials is recommended .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in NMR data interpretation for this compound’s stereochemical configuration?

  • Methodological Answer :
  • NOESY/ROESY : Detect spatial proximity between the ethyl group (δ 1.3 ppm) and thiadiazole protons to confirm substituent orientation .
  • DFT Calculations : Compare experimental ¹³C shifts with computed values (e.g., B3LYP/6-31G*) to validate the (E)-configuration of the α,β-unsaturated ester .
  • Decoupling Experiments : Isolate coupling patterns of olefinic protons to rule out diastereomeric impurities .

Q. How can computational methods be integrated with experimental data to predict this compound’s reactivity in nucleophilic environments?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions between the sulfamoyl group and nucleophiles (e.g., glutathione), predicting reaction sites .
  • MD Simulations : Simulate solvation in polar solvents (e.g., water/DMSO) to assess ester hydrolysis rates. Correlate with experimental HPLC data .
  • FMO Analysis : Identify electron-deficient regions (e.g., thiadiazole ring) prone to nucleophilic attack using Fukui indices .

Q. What experimental designs are appropriate for investigating time-dependent degradation products under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to simulated gastric fluid (pH 1.2, 37°C) and analyze aliquots at 0, 6, 12, 24 hours via LC-MS/MS. Major degradation pathways include ester hydrolysis and sulfamoyl cleavage .
  • Isotopic Labeling : Synthesize a deuterated analog to track degradation mechanisms. For example, d₃-ethyl ester to monitor hydrolysis kinetics .

Q. How can researchers design assays to evaluate this compound’s enzyme inhibition potential, particularly against kinases or hydrolases?

  • Methodological Answer :
  • Kinase Assays : Use ADP-Glo™ kinase assay with recombinant enzymes (e.g., EGFR) and ATP concentrations near Km. IC₅₀ values <10 µM suggest strong inhibition .
  • Hydrolase Profiling : Monitor esterase-mediated hydrolysis using a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate) in human liver microsomes .

Data Contradiction Analysis

Observed Discrepancy Resolution Strategy Key Evidence
Variability in reported sulfamoylation yields (40–80%)Optimize stoichiometry (1:1.2 for amine:sulfonyl chloride) and use molecular sieves to scavenge HCl
Conflicting NMR assignments for thiadiazole protonsCompare with structurally validated analogs (e.g., 5-methyl-thiadiazole derivatives)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.